molecular formula C11H10ClNO6 B11965461 Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester CAS No. 1530-56-9

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester

Cat. No.: B11965461
CAS No.: 1530-56-9
M. Wt: 287.65 g/mol
InChI Key: JFZSKYRYLDKGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is a chemical compound with the molecular formula C10H10ClNO4. This compound is known for its unique structure, which includes an acetoxy group, a chloro group, and a nitro group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester typically involves the esterification of 4-chloro-2-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, suitable solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-chloro-2-aminophenyl acetate.

    Substitution: Various substituted phenyl acetates.

    Hydrolysis: 4-chloro-2-nitrophenol and acetic acid.

Scientific Research Applications

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the nitro and chloro groups allows it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Properties

CAS No.

1530-56-9

Molecular Formula

C11H10ClNO6

Molecular Weight

287.65 g/mol

IUPAC Name

[acetyloxy-(4-chloro-2-nitrophenyl)methyl] acetate

InChI

InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(12)5-10(9)13(16)17/h3-5,11H,1-2H3

InChI Key

JFZSKYRYLDKGRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.